2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H14N2/c1-6-4-9-10-7(2)8(3)11(9)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
CRDPWFRMOINGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=C(N2C1)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminoalkyl Derivatives
One effective method involves the reaction of substituted pyrrolidine or pyrroline derivatives with aminoalkyl reagents, followed by intramolecular cyclization under acidic or thermal conditions.
- For example, the reaction of 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid, yields the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with methyl substitutions at the 2,3,6 positions in quantitative yield.
Use of α-Phenacyl Bromides and Subsequent Reduction
- α-Phenacyl bromides react with pyrroloimidazole precursors in acetonitrile, followed by heating in acetic anhydride to form pyrroloimidazolium salts.
- These salts can be partially reduced with sodium borohydride in DMF to afford tetrahydro derivatives, which can be further manipulated to introduce methyl groups at desired positions.
Cyclocondensation with Amino Ketones or Aminoacetonitrile
Multistep Synthesis via Silylation and Amidination
One-Pot Three-Component Condensation
- A one-pot reaction involving aryl 1,2-diketones, L-proline, and ammonium acetate under microwave irradiation can produce 2,3-disubstituted pyrrolo[1,2-a]imidazoles.
- This method is adaptable for methyl-substituted derivatives by selecting appropriate diketone and amino acid components.
Reaction Conditions and Yields
| Method | Key Reagents/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of pyrrole hydroiodide | 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide + 2,2-dimethoxyethanamine | CH2Cl2-MeOH, then formic acid cyclization | Quantitative | Efficient for 6,6-dimethyl analogs |
| α-Phenacyl bromide route | α-Phenacyl bromides + pyrroloimidazole precursors | MeCN, heating in acetic anhydride, NaBH4 reduction | Variable (up to high) | Allows partial reduction to tetrahydro derivatives |
| Cyclocondensation with amino ketones | 2-methoxypyrroline + amino ketone hydrochlorides | Reflux in i-PrOH | Not specified | Suitable for aryl and alkyl substitutions |
| Silylation and amidination | 4-hydroxypyrrolidin-2-one derivatives + aminoacetals | Multi-step, acidic cyclization | Moderate to high | Four-step synthesis with good control |
| One-pot three-component condensation | Aryl 1,2-diketones + L-proline + NH4OAc | Microwave irradiation | High | Rapid and efficient synthesis |
Chemical Reactions Analysis
Types of Reactions
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that specific derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole were effective against various cancer cell lines, highlighting their potential as chemotherapeutic agents.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacterial strains. This characteristic suggests its potential use in developing new antibiotics or preservatives in food and cosmetic products.
3. Neuroprotective Effects
Recent findings suggest that 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole may have neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound make it suitable for modification into new agrochemicals. Studies have shown that certain derivatives can effectively target pests while being less harmful to beneficial insects and the environment.
2. Plant Growth Regulators
This compound has been explored as a potential plant growth regulator. Its application could enhance crop yields by improving plant resilience against environmental stresses.
Material Science Applications
1. Polymer Chemistry
In material science, pyrrolo[1,2-a]imidazole derivatives are being studied for their ability to act as monomers in polymer synthesis. Their unique chemical properties could lead to the development of new materials with desirable mechanical and thermal properties.
2. Conductive Materials
Research is ongoing into the use of this compound in creating conductive polymers for electronic applications. These materials could be used in flexible electronics and sensors due to their excellent conductivity and stability.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PubChem | Induced apoptosis in cancer cell lines; potential chemotherapeutic agent. |
| Antimicrobial Properties | Sigma-Aldrich | Effective against multiple bacterial strains; potential antibiotic development. |
| Neuroprotective Effects | PubChem | Protects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases. |
| Pesticide Development | Science.gov | Effective against pests with minimal environmental impact; promising for sustainable agriculture. |
| Polymer Chemistry | Academia.edu | Can be used as a monomer to create advanced polymers with enhanced properties. |
Mechanism of Action
The mechanism of action of 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations :
- Methyl substituents at non-aromatic positions (e.g., 6,6-dimethyl analog) enable high-yield syntheses via cyclization .
- Halogenation (e.g., 2-chloro derivative) requires harsh reagents like POCl₃, which may limit functional group compatibility .
- Aryl substituents (e.g., 3-(4-chlorophenyl) in CPPI) are introduced via cross-coupling or multi-step sequences, contrasting with the target compound’s alkyl groups .
Key Observations :
- Aryl-substituted derivatives (e.g., 3-(3,4-dichlorophenyl)) exhibit potent antimicrobial activity but suffer from cytotoxicity .
- Hydroxy or alkoxy substituents (e.g., 6-ol) enhance catalytic activity in asymmetric synthesis due to hydrogen-bonding interactions .
- The target compound’s methyl groups may improve metabolic stability and blood-brain barrier penetration compared to polar or aryl-substituted analogs, making it a candidate for neuroactive applications .
Physicochemical and Stereochemical Considerations
Table 3: Structural and Stereochemical Comparisons
Key Observations :
- Stereochemistry at chiral centers (e.g., 6-ol derivative) critically influences enantioselectivity in catalysis .
Biological Activity
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacology and agrochemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, leading to reduced cell proliferation in various cancer cell lines. This inhibition enhances the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and cisplatin .
- Case Study : A study demonstrated that a pyrroloimidazole derivative improved progression-free survival in neuroblastoma patients when combined with standard treatments .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Testing Method : The disk diffusion method was employed to assess the antibacterial effects against Gram-positive and Gram-negative bacteria.
- Results : The synthesized pyrroloimidazoles displayed notable bacteriostatic activity, suggesting their potential as antimicrobial agents .
Antioxidant Properties
The antioxidant efficacy of this compound has been evaluated using DPPH radical scavenging and FRAP assays:
- Findings : The results indicated that the compound exhibits antioxidant properties comparable to conventional antioxidants, which could be beneficial in reducing oxidative stress-related diseases .
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals:
- Anti-inflammatory Drugs : Its derivatives are being explored for their potential in developing anti-inflammatory and analgesic medications due to their ability to modulate inflammatory pathways effectively .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals:
- Pest Control : It has been incorporated into formulations aimed at enhancing pest control and crop protection strategies, contributing to sustainable agricultural practices .
Summary Table of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | Inhibition of CDKs | Enhanced cytotoxicity with chemotherapeutics |
| Antimicrobial | Disk diffusion | Notable bacteriostatic effects |
| Antioxidant | DPPH radical scavenging & FRAP | Comparable antioxidant efficacy |
Q & A
Q. What are the standard synthetic protocols for preparing 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or annulation strategies. For example:
- Cyclization of aminopyrrolines in formic acid yields the core structure (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives) .
- One-pot cascade reactions , such as [3+2] cycloaddition between phenacyl azides and L-proline, achieve high yields (e.g., 35a–f in Scheme 12) .
- Photocatalytic annulation with Ru(III)-P4VP enables decarboxylative coupling of α-azidochalcones and L-proline .
Q. Key Considerations :
- Solvent systems (e.g., CH₂Cl₂–MeOH vs. PhMe) impact cyclization efficiency .
- Acidic conditions (e.g., formic acid) are critical for intramolecular ring closure .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?
- X-ray crystallography : Provides definitive proof of molecular geometry and ring puckering (e.g., monoclinic P2₁/n space group for the parent structure) .
- NMR spectroscopy : ¹H/¹³C NMR resolves methyl group positions and diastereotopic protons in the 6,7-dihydro ring .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₈N₂ for the core structure) .
Q. Best Practices :
Q. What preliminary assays are recommended to assess its biological or catalytic potential?
- In vitro enzymatic assays : Screen for inhibition of kinases or cytochrome P450 isoforms, given the imidazole moiety’s metal-coordinating properties .
- Ionic liquid applications : Test thermal stability (TGA) and conductivity for use in electrochemical sensors .
- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory yields in synthetic methods be systematically addressed?
- Fractional factorial design : Optimize variables like temperature, solvent polarity, and catalyst loading. For example, Ru(III)-P4VP photocatalyst efficiency varies with substituent electronics in α-azidochalcones .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-proline) to track annulation pathways .
- Scale-up challenges : Monitor exothermicity in one-pot reactions to avoid side products (e.g., over-oxidation) .
Q. What computational methods are suitable for studying its reactivity or supramolecular interactions?
Q. How do structural modifications (e.g., methyl group positioning) affect physicochemical properties?
- Crystal engineering : Introduce 6-aryl substituents (e.g., 24a–k) to alter packing motifs and melting points .
- Steric effects : 2,3-Dimethyl groups increase steric hindrance, reducing nucleophilic attack at the imidazole N-atom .
- Solubility tuning : Polar hydroxyl groups (e.g., 22) enhance aqueous solubility but may reduce membrane permeability .
Q. What strategies resolve discrepancies in spectroscopic data for complex derivatives?
Q. How can researchers leverage its hydrogenated pyrroloimidazole scaffold for novel pharmacophores?
- Bioisosteric replacement : Substitute the 6-methyl group with bioisosteres (e.g., CF₃, OH) to modulate pharmacokinetics .
- Prodrug design : Esterify hydroxyl derivatives (e.g., 22) for improved bioavailability .
- Targeted delivery : Conjugate with PEGylated nanoparticles for selective tissue uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
